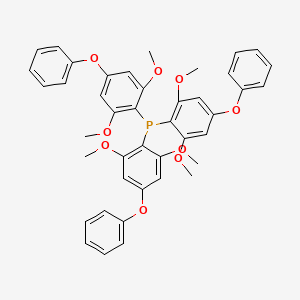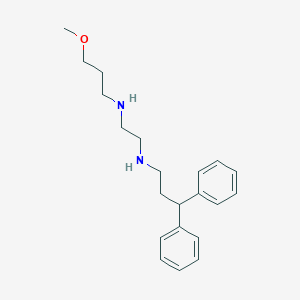
Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure includes a quinoline core with a nitro group at the 6th position, a piperazinyl group at the 2nd position, and a propyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- typically involves the nitration of a quinoline derivative followed by the introduction of the piperazinyl and propyl groups. The nitration reaction can be carried out using concentrated nitric acid and sulfuric acid as reagents. The piperazinyl group can be introduced through a nucleophilic substitution reaction using piperazine, while the propyl group can be added via an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted quinolines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazinyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The propyl group may influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 6-nitro-2-(1-piperazinyl)quinoline
- 4-bromo-6-nitro-2-(1-piperazinyl)quinoline
- 2-(1-piperazinyl)-6-nitro-8-bromoquinoline
Uniqueness
Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- is unique due to the presence of the propyl group at the 3rd position, which can influence its chemical properties and biological activities. The combination of the nitro, piperazinyl, and propyl groups provides a distinct profile that can be exploited for specific applications in medicinal chemistry and other fields.
Properties
CAS No. |
610320-09-7 |
|---|---|
Molecular Formula |
C16H20N4O2 |
Molecular Weight |
300.36 g/mol |
IUPAC Name |
6-nitro-2-piperazin-1-yl-3-propylquinoline |
InChI |
InChI=1S/C16H20N4O2/c1-2-3-12-10-13-11-14(20(21)22)4-5-15(13)18-16(12)19-8-6-17-7-9-19/h4-5,10-11,17H,2-3,6-9H2,1H3 |
InChI Key |
CYNCCROWOJCVDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C=CC(=CC2=C1)[N+](=O)[O-])N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Indeno[1,2-b]pyridine-2,5-dione](/img/structure/B12584915.png)


![2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584929.png)


![3-methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12584963.png)
![Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate](/img/structure/B12584968.png)

![Acetamide,N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]-](/img/structure/B12584994.png)



